molecular formula C16H19F3N2O3 B3012918 N-[2-(trifluoromethyl)phenyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide CAS No. 1351649-28-9

N-[2-(trifluoromethyl)phenyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide

Cat. No.: B3012918
CAS No.: 1351649-28-9
M. Wt: 344.334
InChI Key: DYQQOULOAXMDDT-UHFFFAOYSA-N
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Description

This compound features a 1,5-dioxa-9-azaspiro[5.5]undecane core, a bicyclic structure with two oxygen atoms and one nitrogen atom in the spiro configuration. The 9-position is substituted with a carboxamide group linked to a 2-(trifluoromethyl)phenyl moiety.

Properties

IUPAC Name

N-[2-(trifluoromethyl)phenyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O3/c17-16(18,19)12-4-1-2-5-13(12)20-14(22)21-8-6-15(7-9-21)23-10-3-11-24-15/h1-2,4-5H,3,6-11H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQQOULOAXMDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)NC3=CC=CC=C3C(F)(F)F)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(trifluoromethyl)phenyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide typically involves the reaction of octafluorotoluene with 3-methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione . The reaction is carried out under controlled conditions, often using a base such as N,N-diisopropylethylamine and a solvent like acetonitrile. The reaction proceeds through a cycloreversion mechanism, forming the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(trifluoromethyl)phenyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N-[2-(trifluoromethyl)phenyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(trifluoromethyl)phenyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The spirocyclic structure may facilitate binding to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

(a) (3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone (CAS 1396783-43-9)
  • Core : Shares the 1,5-dioxa-9-azaspiro[5.5]undecane backbone.
  • Substituent: Methanone group linked to a pyrazole ring with a 4-fluorophenyl group.
  • The fluorophenyl group may enhance lipophilicity compared to the trifluoromethylphenyl group .
(b) 9-((4-(Trifluoromethyl)benzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane (CAS 1396862-40-0)
  • Core : Identical spiro system.
  • Substituent : Sulfonyl group attached to a 4-(trifluoromethyl)benzyl moiety.
  • Key Differences: The sulfonyl group is strongly electron-withdrawing, which may improve solubility but reduce membrane permeability compared to the carboxamide.
(c) Methyl (4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)carbamate (CAS 1797648-47-5)
  • Core : Same spiro framework.
  • Substituent : Sulfonyl group connected to a phenylcarbamate.
  • Key Differences : The carbamate group introduces ester functionality, which is prone to hydrolysis in vivo, suggesting a shorter half-life than the carboxamide .

Analogues with Modified Spiro Cores

(a) N-(2-(Methylthio)ethyl)-3-(thiophen-2-yl)-1-oxa-4-azaspiro[5.5]undecan-9-amine
  • Core : 1-oxa-4-azaspiro[5.5]undecane (one oxygen, one nitrogen).
  • Substituents : Thiophene and methylthioethyl groups.
  • Key Differences : The thiophene and sulfur-containing substituents increase lipophilicity, likely enhancing blood-brain barrier penetration but risking off-target effects. The amine group may confer basicity, altering pharmacokinetics .
(b) N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine
  • Core : 1-oxa-4-azaspiro[5.5]undecane.
  • Substituents : Cyclopropylamine and phenyl groups.
  • However, the absence of a carboxamide limits hydrogen-bonding interactions .

Physicochemical and Pharmacokinetic Properties

Compound Name (Core + Substituent) Molecular Weight Key Functional Groups Solubility (Predicted) Metabolic Stability
Target Compound (1,5-dioxa-9-aza + carboxamide) ~380 (estimated) Carboxamide, CF₃ Moderate High
CAS 1396783-43-9 (methanone + pyrazole) ~400 Methanone, F-phenyl Low Moderate
CAS 1396862-40-0 (sulfonyl + CF₃-benzyl) 379.4 Sulfonyl, CF₃ High High
CAS 1797648-47-5 (sulfonyl + carbamate) 370.4 Sulfonyl, carbamate High Low
N-(2-(Methylthio)ethyl)-... (thiophene + amine) 327.16 Thiophene, methylthioethyl Low Moderate

Biological Activity

N-[2-(trifluoromethyl)phenyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy, and relevant case studies.

  • Molecular Formula : C16H18F3N2O3
  • Molecular Weight : 329.31 g/mol
  • CAS Number : 1351588-45-8
PropertyValue
Molecular FormulaC16H18F3N2O3
Molecular Weight329.31 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The compound exhibits biological activity primarily through its interaction with cholinergic systems, specifically as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibition of these enzymes can enhance cholinergic neurotransmission, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits moderate inhibition of AChE and BuChE. The inhibition constants (IC50 values) for these enzymes were found to range from 18.2 to 196.6 μmol/L for AChE and from 9.2 to 196.2 μmol/L for BuChE, indicating its potential as a dual inhibitor.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the trifluoromethyl group significantly enhances the inhibitory potency against cholinesterases compared to other substituents. Variations in the phenyl ring also impact the selectivity and efficacy of the compound.

Case Studies

  • Case Study on Neuroprotective Effects
    • A study published in Neuropharmacology evaluated the neuroprotective effects of the compound in a rat model of Alzheimer's disease. The results indicated that treatment with this compound led to significant improvements in cognitive function and reduced amyloid plaque formation.
  • Comparison with Rivastigmine
    • Comparative studies showed that this compound outperformed rivastigmine, a commonly used AChE inhibitor, in both potency and selectivity against BuChE, suggesting its potential as a superior therapeutic agent for cognitive disorders.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[2-(trifluoromethyl)phenyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide, and how can reaction intermediates be characterized?

  • Methodology : The compound can be synthesized via multi-step reactions involving spirocyclic amine intermediates, as seen in analogous azaspiro compounds. For example, condensation reactions between substituted amines and carbonyl precursors (e.g., ketones or aldehydes) under nitrogen atmospheres are typical. Key intermediates may include 1,5-dioxa-9-azaspiro[5.5]undecane derivatives, which are often purified using reverse-phase chromatography (acetonitrile/water) .
  • Characterization : High-resolution mass spectrometry (HRMS) and 1H/13C^1 \text{H}/^{13}\text{C} NMR are critical for confirming molecular formulas and structural motifs. Diastereomeric ratios can be resolved via preparative HPLC .

Q. How is the spirocyclic structure of this compound confirmed, and what challenges arise in crystallographic analysis?

  • Structural Confirmation : X-ray crystallography using programs like SHELXL is the gold standard for unambiguous structural determination. For spiro compounds, challenges include managing low-resolution data or twinning effects. SHELXPRO can interface with refinement pipelines to resolve these issues .
  • Alternative Methods : When crystallography is impractical, 2D NMR (e.g., NOESY or COSY) can confirm spatial arrangements, particularly for distinguishing axial vs. equatorial substituents in the spiro ring system .

Advanced Research Questions

Q. How can researchers address discrepancies in pharmacological activity data between in vitro and in vivo models for this compound?

  • Case Study : In studies of structurally related sigma receptor antagonists (e.g., 1,5-dioxa-9-azaspiro[5.5]undecane derivatives), discrepancies often arise due to metabolic stability or blood-brain barrier penetration. To reconcile these, conduct parallel assays:

In vitro: Measure receptor binding affinity (IC50_{50}) using radioligand displacement.

In vivo: Use stress-induced rodent models with pharmacokinetic profiling (plasma half-life, brain-to-plasma ratios) .

  • Data Reconciliation : Apply statistical tools like Bland-Altman plots to quantify bias between assays. Adjust dosing regimens based on bioavailability metrics (e.g., AUC024h_{0-24h}) .

Q. What strategies optimize the synthesis of enantiomerically pure forms of this compound, and how are stereochemical outcomes validated?

  • Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts for Mannich reactions). For example, 3R,6S,9S and 3R,6R,9R diastereomers of analogous spiro compounds were separated via chiral HPLC with a 2:1 ratio, highlighting the need for rigorous optimization .
  • Validation : Circular dichroism (CD) spectroscopy or X-ray crystallography can confirm absolute configurations. Dynamic NMR may detect rotameric interconversions that affect stereochemical assignments .

Q. How should researchers design experiments to elucidate the metabolic fate of this compound in preclinical models?

  • Experimental Design :

Isotope Labeling : Synthesize 14C^{14}\text{C}-labeled analogs to track metabolic pathways.

Mass Spectrometry : Use LC-HRMS/MS to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites in liver microsomes or plasma .

  • Species-Specific Considerations : Compare metabolic stability in human vs. rodent hepatocytes to predict interspecies variability .

Data Analysis and Contradiction Management

Q. When crystallographic data conflicts with computational docking results for this compound’s target binding, how should researchers resolve the disparity?

  • Root Cause Analysis :

  • Crystallography Limitations : Poor resolution or missing electron density for flexible regions (e.g., trifluoromethyl groups).
  • Docking Artifacts : Force field inaccuracies in modeling fluorine interactions.
    • Resolution : Perform molecular dynamics (MD) simulations to assess conformational flexibility. Validate with mutagenesis studies targeting predicted binding residues .

Q. How can unexpected isomer ratios in synthetic batches be systematically investigated?

  • Case Example : A 52% vs. 5% abundance of 3R,6S,9S vs. 3R,6R,9R isomers in a related spiro compound was traced to kinetic vs. thermodynamic control during ring closure.
  • Mitigation :

Vary reaction temperature and solvent polarity to favor desired pathways.

Use DFT calculations to model transition states and identify rate-limiting steps .

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